molecular formula C11H13B B1290907 2-Bromo-4-(2-methylphenyl)-1-butene CAS No. 6502-17-6

2-Bromo-4-(2-methylphenyl)-1-butene

Cat. No.: B1290907
CAS No.: 6502-17-6
M. Wt: 225.12 g/mol
InChI Key: WRYLQRYSPKQJFI-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methylphenyl)-1-butene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodissociation and Radical Formation

2-Bromo-1-butene, a compound structurally related to 2-Bromo-4-(2-methylphenyl)-1-butene, has been studied for its photodissociation properties. When photodissociated under collisionless conditions, it produces 1-buten-2-yl radicals with various internal energies, leading to different dissociation channels. These radicals undergo C-C and C-H fission, forming products like allene, methyl, H + 1-butyne, and H + 1,2-butadiene (Miller et al., 2005).

Building Block in Organic Synthesis

1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis. It is effectively reduced to its corresponding alcohol and can react with primary amines to yield 5-membered aza-heterocycles. It also interacts with activated methylene compounds, although yields are unsatisfactory in one-pot procedures (Westerlund, Gras & Carlson, 2001).

Synthesis Processes

The synthesis of (Z)-1-Bromo-2-methyl-1-butene, a compound similar to this compound, has been achieved through a Wittig-Horner reaction from butanone, showing an overall yield of 53.2% (He, 2004).

Stereospecific Addition Reactions

A study on disilyne RSi≡SiR reactions with butenes, including 2-butenes, demonstrated a stereospecific addition, leading to the formation of disilacyclobutenes. These reactions are guided by interactions between the LUMO of disilyne and the HOMO of 2-butene (Kinjo et al., 2007).

Carbonyl Allylation

1-Bromo-2-butene has been used in γ-syn-selective carbonyl allylation processes with tin(II) iodide and tetrabutylammonium bromide, producing syn-2-methyl-3-buten-1-ols (Masuyama, Kishida & Kurusu, 1996).

Intermediate in Pharmaceutical Synthesis

2-Bromo-6-methoxynaphthalene, synthesized from compounds similar to this compound, is an essential intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010).

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLQRYSPKQJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641120
Record name 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6502-17-6
Record name 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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